3-[(2,6-Dichlorophenyl)methylidene]oxolan-2-one
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Overview
Description
3-[(2,6-Dichlorophenyl)methylidene]oxolan-2-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a dichlorophenyl group attached to an oxolan-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-Dichlorophenyl)methylidene]oxolan-2-one typically involves the reaction of 2,6-dichlorobenzaldehyde with dihydrofuran-2-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[(2,6-Dichlorophenyl)methylidene]oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-[(2,6-Dichlorophenyl)methylidene]oxolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2,6-Dichlorophenyl)methylidene]oxolan-2-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-[(2,4-Dichlorophenyl)methylidene]oxolan-2-one
- 3-[(2,3-Dichlorophenyl)methylidene]oxolan-2-one
- 3-[(2,5-Dichlorophenyl)methylidene]oxolan-2-one
Uniqueness
3-[(2,6-Dichlorophenyl)methylidene]oxolan-2-one is unique due to the specific positioning of the dichlorophenyl group, which influences its reactivity and properties. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs .
Properties
CAS No. |
57786-73-9 |
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Molecular Formula |
C11H8Cl2O2 |
Molecular Weight |
243.08 g/mol |
IUPAC Name |
3-[(2,6-dichlorophenyl)methylidene]oxolan-2-one |
InChI |
InChI=1S/C11H8Cl2O2/c12-9-2-1-3-10(13)8(9)6-7-4-5-15-11(7)14/h1-3,6H,4-5H2 |
InChI Key |
AEZZDKRXRZOHDK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C1=CC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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